molecular formula C19H22N2O B1214504 (R)-Rhazinilam CAS No. 36193-36-9

(R)-Rhazinilam

Cat. No.: B1214504
CAS No.: 36193-36-9
M. Wt: 294.4 g/mol
InChI Key: VLQAFTDOIRUYSZ-UHFFFAOYSA-N
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Description

®-Rhazinilam is a naturally occurring alkaloid derived from the plant Rhazya stricta. It is known for its unique chemical structure and significant biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Rhazinilam typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the construction of the indole ring system, which is a key component of ®-Rhazinilam.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.

    Chiral resolution: Since ®-Rhazinilam is a chiral molecule, enantioselective synthesis or chiral resolution techniques are employed to obtain the ®-enantiomer.

Industrial Production Methods: Industrial production of ®-Rhazinilam may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-Rhazinilam undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of ®-Rhazinilam.

Scientific Research Applications

®-Rhazinilam has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

    Biology: It serves as a tool for investigating cellular processes and pathways.

    Medicine: ®-Rhazinilam has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.

    Industry: It is utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ®-Rhazinilam involves its interaction with specific molecular targets and pathways. It is known to bind to tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, ®-Rhazinilam disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This mechanism underlies its potential as an anticancer agent.

Comparison with Similar Compounds

    Vinblastine: Another alkaloid that binds to tubulin and disrupts microtubule formation.

    Paclitaxel: A compound that stabilizes microtubules and prevents their disassembly, leading to cell cycle arrest.

    Colchicine: An alkaloid that inhibits microtubule polymerization.

Uniqueness of ®-Rhazinilam: ®-Rhazinilam is unique due to its specific binding affinity and mechanism of action. Unlike some other compounds, it induces cell cycle arrest at a different phase and has distinct effects on microtubule dynamics. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

12-ethyl-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(19),2,4,6,17-pentaen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-19-10-5-12-21-13-9-15(18(19)21)14-6-3-4-7-16(14)20-17(22)8-11-19/h3-4,6-7,9,13H,2,5,8,10-12H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQAFTDOIRUYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1=C(C=C3)C4=CC=CC=C4NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90957594
Record name 3a-Ethyl-1,2,3,3a,4,5-hexahydroindolizino[8,1-ef][1]benzazonin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Rhazinilam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

36193-36-9
Record name (8aR,14aR)-8a-Ethyl-7,8,8a,9,10,11-hexahydroindolizino[8,1-ef][1]benzazonin-6(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36193-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhazinilam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036193369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3a-Ethyl-1,2,3,3a,4,5-hexahydroindolizino[8,1-ef][1]benzazonin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Rhazinilam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214 - 216 °C
Record name (R)-Rhazinilam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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